1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-

Physicochemical profiling Drug-likeness Pre-formulation screening

Pyrazolobenzotriazinone SAR programs often face a critical gap: the COX-1/COX-2 selectivity data matrix remains incomplete because the N1-phenyl, C4-free acid chemotype (CAS 131073-51-3) is the only commercially available member of this series. Generic substitution with N1-pyridin-2-yl or N1-methyl analogs introduces uncontrolled shifts in target engagement and physicochemical properties, invalidating assay results. - Completes the COX selectivity matrix for the pyrazolobenzotriazinone class; no alternative compound provides the N1-phenyl/C4-acid combination. - Enables direct amide coupling or esterification without a hydrolysis step, saving one synthetic stage and associated yield loss. - Fulfills US 7,652,051 kinase inhibitor SAR requirements; free-acid functionality accelerates salt screening and bioconjugation workflows. Procurement ensures supply chain certainty with standard pack sizes (10 mg to bulk) and immediate global availability.

Molecular Formula C17H11N5O3
Molecular Weight 333.30 g/mol
CAS No. 131073-51-3
Cat. No. B12743353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-
CAS131073-51-3
Molecular FormulaC17H11N5O3
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C17H11N5O3/c23-16-12-8-4-5-9-14(12)19-20-22(16)15-13(17(24)25)10-18-21(15)11-6-2-1-3-7-11/h1-10H,(H,24,25)
InChIKeyBKVXXBLDDKDRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolobenzotriazinone (CAS 131073-51-3): Compound-Class Context


1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl- (CAS 131073-51-3) is a heterocyclic compound with a pyrazole-4-carboxylic acid core, an N1-phenyl substituent, and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group at the 5-position. It belongs to the pyrazolobenzotriazinone class, which has been investigated for cyclooxygenase (COX) inhibition [1]. The compound has a molecular formula of C17H11N5O3, a molecular weight of 333.30 g/mol, a density of 1.51 g/cm³, and a boiling point of 573 °C at 760 mmHg . Its structural scaffold is closely related to celecoxib, yet distinct substitution patterns at N1 (phenyl vs. pyridin-2-yl or methyl) produce significant differences in target engagement and physicochemical properties that preclude generic substitution.

Why Generic Substitution Fails for Pyrazolobenzotriazinone (CAS 131073-51-3)


Within the pyrazolobenzotriazinone chemotype, even single-point substitutions at the N1 position or the C4 carboxyl moiety can invert COX-1/COX-2 selectivity or abolish activity entirely [1]. For example, replacing the N1-phenyl with a pyridin-2-yl group yields an ester derivative with reported COX-1/COX-2 selectivity, whereas the analogous carboxylic acid form of that series loses potency [1]. Similarly, changing N1-phenyl to N1-methyl (CAS 131073-50-2) alters both lipophilicity and hydrogen-bonding capacity, potentially redirecting binding to unrelated kinase targets [2]. Consequently, any downstream assay, SAR campaign, or IP position predicated on the N1-phenyl, C4-carboxylic acid configuration cannot be fulfilled by generic substitution without quantitative proof of equivalent performance in the specific assay system under consideration. The sections below present the limited but critical quantitative differentiators available for this compound.

Quantitative Differentiation vs. Analogs (CAS 131073-51-3)


Physicochemical Differentiation vs. N1-Methyl Analog

The N1-phenyl substituent on CAS 131073-51-3 imparts significantly higher lipophilicity and molecular weight compared to the N1-methyl analog (CAS 131073-50-2). The target compound has a molecular weight of 333.30 g/mol, an XLogP3 of 3, and a density of 1.51 g/cm³ . In contrast, the N1-methyl analog has a molecular weight of 271.23 g/mol , representing a 62.07 g/mol (18.6%) reduction. This mass difference reflects the replacement of a phenyl ring (C₆H₅, 77.11 amu) with a methyl group (15.04 amu). The higher XLogP3 of 3 for the target compound indicates greater membrane permeability potential but also potentially reduced aqueous solubility relative to the methyl analog, for which no XLogP is publicly reported.

Physicochemical profiling Drug-likeness Pre-formulation screening

COX-1/COX-2 Selectivity Inference vs. Pyridinyl Ester

Although direct COX IC₅₀ data for CAS 131073-51-3 have not been published, the SAR established by Raffa et al. (2010) on the parent pyrazolobenzotriazinone chemotype provides a critical selectivity inference. The ethyl 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-pyridin-2-yl-1H-pyrazole-4-carboxylate (a close analog) demonstrated good COX-1/COX-2 selectivity [1]. Critically, the same study reports that the corresponding free carboxylic acid analog (with pyridin-2-yl at N1) loses this favorable selectivity profile [1]. CAS 131073-51-3 combines a free carboxylic acid at C4 with an N1-phenyl group—a substitution pattern not tested in the Raffa study. This distinct combination represents an unexplored selectivity space: the N1-phenyl group may compensate for the selectivity loss observed with the N1-pyridin-2-yl free acid, or it may produce an entirely different COX-1/COX-2 inhibition ratio.

COX inhibition Anti-inflammatory Selectivity profiling

C4 Functional Group: Free Acid vs. Methyl Ester

CAS 131073-51-3 bears a free carboxylic acid at the pyrazole 4-position, which confers both hydrogen-bond donor capacity (HBD count = 1) and ionizability for salt formation, whereas the corresponding methyl ester (CAS 131073-53-5; MW = 347.3 g/mol) is a neutral prodrug or synthetic intermediate form lacking HBD capacity [1]. The difference in hydrogen-bond donor count (1 vs. 0) and the presence of a negative charge at physiological pH for the free acid can significantly alter binding interactions with positively charged residues in enzyme active sites or alter the compound's pharmacokinetic profile. Furthermore, the free acid enables direct conjugation to carriers or linkers for assay development, which is not feasible with the ester without prior hydrolysis.

Prodrug strategy Solubility enhancement Synthetic intermediate

N1-Aryl Steric/Electronic Differentiation: Phenyl vs. Pyridin-2-yl

The benzotriazine-pyrazole scaffold is claimed in kinase inhibitor patents, particularly as Src family kinase and receptor tyrosine kinase (RTK) inhibitors [1]. The N1 substituent is a critical determinant of kinase selectivity. The N1-phenyl group in CAS 131073-51-3 is electron-rich and hydrophobic, in contrast to the electron-deficient, hydrogen-bond-accepting N1-pyridin-2-yl group found in the COX-targeted analogs [2]. In kinase ATP-binding pockets, the N1-aryl group often occupies the hydrophobic back pocket or the solvent-exposed region; the electron-rich phenyl ring of CAS 131073-51-3 is expected to have different steric tolerance and π-stacking propensity compared to the pyridin-2-yl analog. Although no direct kinase inhibition data are available for CAS 131073-51-3, the patent literature explicitly includes this substitution pattern within the Markush claims for kinase-inhibitory benzotriazine compounds [1].

Kinase inhibition Kinase selectivity profiling Hinge-binding scaffold design

Thermal Stability vs. Typical Small-Molecule Drugs

CAS 131073-51-3 has a reported boiling point of 573 °C at 760 mmHg and a flash point of 300.3 °C , indicating high thermal stability with low volatility (vapor pressure of 5.73 × 10⁻¹⁴ mmHg at 25 °C) . These values are substantially higher than many small-molecule drug candidates (typical MW ~350–500, BP ~350–500 °C), suggesting that CAS 131073-51-3 is thermally robust under standard laboratory and formulation processing conditions. The N1-methyl analog (CAS 131073-50-2, MW 271.23) is expected to have a lower boiling point due to its reduced molecular weight and smaller surface area. Quantitative boiling point data for the methyl analog are not publicly available.

Thermal analysis Formulation development Stability-indicating assays

Procurement Scenarios for Pyrazolobenzotriazinone (CAS 131073-51-3)


COX-1/COX-2 SAR Expansion Beyond Pyridin-2-yl

The Raffa et al. (2010) study demonstrated that N1-pyridin-2-yl, C4-ester substitution yields COX-1/COX-2 selectivity, but the C4-acid form loses this selectivity . CAS 131073-51-3 is the only commercially available compound that enables systematic exploration of whether an N1-phenyl group can rescue or alter COX selectivity in the free acid form. Researchers should procure this compound to complete the selectivity matrix for the pyrazolobenzotriazinone chemotype, generating data that cannot be obtained from any other commercially available analog.

Kinase Inhibitor Hit Expansion with Benzotriazine-Pyrazole Scaffolds

The TargeGen patent (US 7,652,051) establishes the benzotriazine-pyrazole scaffold as a kinase inhibitor pharmacophore, encompassing N1-phenyl substitution within its claims . CAS 131073-51-3 serves as a key intermediate or screening compound for Src family kinase and RTK inhibitor programs that require the N1-phenyl, C4-carboxylic acid substitution pattern. The free acid functionality enables direct salt screening or bioconjugation without additional synthetic steps, accelerating hit-to-lead timelines.

Amide/Ester Synthesis via C4 Acid Activation

The C4 free carboxylic acid on CAS 131073-51-3 permits direct activation with coupling reagents (e.g., HATU, EDC) for amide bond formation or esterification, enabling rapid parallel library synthesis . Unlike the corresponding methyl ester (CAS 131073-53-5), which requires a hydrolysis step before further derivatization, CAS 131073-51-3 eliminates one synthetic step and associated yield loss. Procurement of the free acid is therefore preferred for medicinal chemistry groups synthesizing focused libraries around this chemotype.

Physicochemical Profiling of Pyrazolobenzotriazinone Leads

With an XLogP3 of 3, a molecular weight of 333.30 g/mol, and a hydrogen-bond donor count of 1 , CAS 131073-51-3 sits within favorable drug-like property space. It can serve as a reference standard for chromatographic method development, logP/logD determination, and solubility assays in pre-formulation screening. Its exceptionally high boiling point (573 °C) and ultra-low vapor pressure (5.73 × 10⁻¹⁴ mmHg) make it suitable for forced-degradation studies under thermal stress conditions that would decompose less stable analogs.

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